3-bromo-N-pyrrolidin-3-yl-benzamide
Description
3-Bromo-N-pyrrolidin-3-yl-benzamide is a benzamide derivative characterized by a pyrrolidine ring substituted at the 3-position of the benzamide core. The bromine atom at the 3-position of the aromatic ring contributes to its electronic and steric properties, making it a candidate for pharmacological studies, particularly in neurotransmitter modulation (e.g., serotonin reuptake inhibition) . Its molecular formula is C₁₁H₁₃BrN₂O, with a molecular weight of 285.14 g/mol.
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
3-bromo-N-pyrrolidin-3-ylbenzamide |
InChI |
InChI=1S/C11H13BrN2O/c12-9-3-1-2-8(6-9)11(15)14-10-4-5-13-7-10/h1-3,6,10,13H,4-5,7H2,(H,14,15) |
InChI Key |
CZPCRXDUPVHYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-yl)-Benzamide (Compound 35, )
- Structure : Contains a bromine at the 4-position and fluorine at the 3-position of the benzamide core, coupled with a 6-methylpyridinyl substituent.
- Molecular Weight : 310 g/mol (GC-MS data) .
- Key Differences: The pyridinyl group enhances π-π stacking interactions compared to the pyrrolidine group in the target compound.
- Activity: Not explicitly reported, but structural analogs are often explored for kinase inhibition or CNS targets.
3-Bromo-5-Fluoro-N-(6-Methylpyridin-2-yl)-Benzamide (Compound 36, )
- Structure : Bromine at 3-position, fluorine at 5-position, and pyridinyl substituent.
- Molecular Weight : Similar to Compound 35 (~310 g/mol) .
- Key Differences :
- Halogen positioning affects steric bulk and electronic distribution. Fluorine at the 5-position may reduce metabolic stability compared to the target compound’s unsubstituted positions.
Pyrrolidine-Modified Benzamides
N-[(3S)-Pyrrolidin-3-yl] Benzamide Derivatives ()
- Structure : Pyrrolidine ring with stereospecific (3S) configuration.
- QSAR Insights :
- Substituents at the R2 position significantly influence serotonin reuptake inhibition. For example:
- 2-Me, 3-Cl at R2 enhances activity (logP ~3.2, molar refractivity ~80).
- 2-i-Propyl at R2 reduces activity due to steric hindrance .
- Comparison with Target Compound :
- The absence of bulky R2 substituents in 3-bromo-N-pyrrolidin-3-yl-benzamide may favor membrane permeability but reduce target specificity.
Halogenated and Heterocyclic Analogs
3-Bromo-N-[4-[(2-Pyridin-3-yl-1-Piperidyl)Sulfonyl]Phenyl]Benzamide ()
- Structure : Incorporates a sulfonyl-piperidine-pyridine moiety.
- Key Differences :
- The sulfonyl group increases hydrophilicity (logP ~1.5 vs. ~2.8 for the target compound).
- Piperidine-pyridine substituents may enhance binding to receptors with polar pockets.
4-(3-(Trifluoromethyl)-3H-Diazirin-3-yl)Benzamide ()
- Structure : Trifluoromethyl-diazirine group at the 4-position.
- Molecular Weight : 245.16 g/mol.
- Key Differences :
- The diazirine group enables photoaffinity labeling, a tool absent in the target compound.
- Trifluoromethyl enhances metabolic stability but reduces solubility.
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (Br, F) : Enhance binding to electron-rich targets (e.g., kinases) but may reduce solubility .
- Pyrrolidine vs. Pyridine : Pyrrolidine offers conformational flexibility, while pyridine improves aromatic stacking .
- Steric vs. Electronic Trade-offs : Bulky substituents (e.g., i-Propyl) hinder activity despite favorable logP values .
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